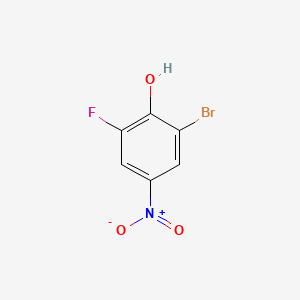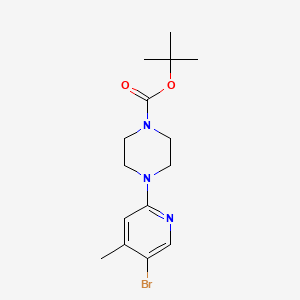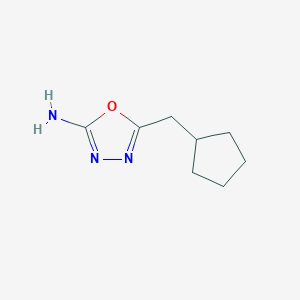![molecular formula C11H20N2O2 B1286846 cis-3-Boc-3,8-diazabicyclo[4.2.0]octane CAS No. 370882-99-8](/img/structure/B1286846.png)
cis-3-Boc-3,8-diazabicyclo[4.2.0]octane
Übersicht
Beschreibung
“Cis-3-Boc-3,8-diazabicyclo[4.2.0]octane” is a chemical compound with the molecular formula C11H20N2O2 . It is also known by other names such as “(1R,6S)-3-Boc-3,8-diazabicyclo[4.2.0]octane” and "(1R,6S)-TERT-BUTYL 3,8-DIAZABICYCLO[4.2.0]OCTANE-3-CARBOXYLATE" .
Molecular Structure Analysis
The molecular structure of “cis-3-Boc-3,8-diazabicyclo[4.2.0]octane” is represented by the InChI code “InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1” and the canonical SMILES "CC©©OC(=O)N1CCC2CNC2C1" . The compound has a molecular weight of 212.29 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “cis-3-Boc-3,8-diazabicyclo[4.2.0]octane” include a molecular weight of 212.29 g/mol, a XLogP3-AA value of 0.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 2, an exact mass of 212.152477885 g/mol, a monoisotopic mass of 212.152477885 g/mol, a topological polar surface area of 41.6 Ų, a heavy atom count of 15, and a complexity of 260 . The compound is available in the form of a colorless to yellow liquid, or a white to yellow solid .Wissenschaftliche Forschungsanwendungen
Synthesis of Tropane Alkaloids
cis-3-Boc-3,8-diazabicyclo[4.2.0]octane: is instrumental in the enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the family of tropane alkaloids . These alkaloids exhibit a wide range of biological activities, making the compound valuable for creating complex molecular structures found in natural products.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its rigid bicyclic structure and nitrogen-containing rings make it a suitable candidate for constructing nitrogenous heterocycles, which are prevalent in many pharmaceuticals.
Catalysis
In catalysis, cis-3-Boc-3,8-diazabicyclo[4.2.0]octane can act as a ligand or organocatalyst due to its ability to form stable complexes with various metals. This property is useful in reactions that require precise control over the reaction environment.
Eigenschaften
IUPAC Name |
tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJOEEIXDPWTAZ-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CNC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2CN[C@H]2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80582692 | |
| Record name | tert-Butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80582692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3-Boc-3,8-diazabicyclo[4.2.0]octane | |
CAS RN |
370882-99-8 | |
| Record name | tert-Butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80582692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[2-(Azepan-1-yl)ethoxy]-5-methylaniline](/img/structure/B1286780.png)



![1-[(3-Aminophenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione](/img/structure/B1286803.png)


